tetrahydrofuran-2-carbaldehyde

Catalysis Hydroformylation Heterocyclic Chemistry

Tetrahydrofuran-2-carbaldehyde (CAS 7681-84-7), also known as tetrahydrofurfural or oxolane-2-carbaldehyde, is a saturated heterocyclic aldehyde featuring a five-membered tetrahydrofuran ring with a formyl substituent at the C2 position. With the molecular formula C₅H₈O₂ and a molecular weight of 100.12 g/mol, it exists as a colorless to pale yellow liquid with a characteristic aldehyde odor and a density of approximately 1.126 g/cm³ at 20°C.

Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
CAS No. 7681-84-7
Cat. No. B1329454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametetrahydrofuran-2-carbaldehyde
CAS7681-84-7
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESC1CC(OC1)C=O
InChIInChI=1S/C5H8O2/c6-4-5-2-1-3-7-5/h4-5H,1-3H2
InChIKeyBBNYLDSWVXSNOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydrofuran-2-carbaldehyde (CAS 7681-84-7): A Strategic Heterocyclic Aldehyde Building Block for Pharmaceutical and Fine Chemical Synthesis


Tetrahydrofuran-2-carbaldehyde (CAS 7681-84-7), also known as tetrahydrofurfural or oxolane-2-carbaldehyde, is a saturated heterocyclic aldehyde featuring a five-membered tetrahydrofuran ring with a formyl substituent at the C2 position . With the molecular formula C₅H₈O₂ and a molecular weight of 100.12 g/mol, it exists as a colorless to pale yellow liquid with a characteristic aldehyde odor and a density of approximately 1.126 g/cm³ at 20°C [1]. This compound serves as a versatile synthetic intermediate, particularly in medicinal chemistry, due to its bifunctional nature—offering both an electrophilic aldehyde center for nucleophilic addition and a cyclic ether moiety that imparts conformational rigidity and modulates physicochemical properties [2].

Why Simple Substitution of Tetrahydrofuran-2-carbaldehyde with Other Furan or Tetrahydrofuran Derivatives Compromises Synthetic Outcomes


In procurement scenarios, the temptation to substitute tetrahydrofuran-2-carbaldehyde with structurally similar compounds—such as furfural (furan-2-carbaldehyde), tetrahydrofuran-2-methanol, or tetrahydrofuran-3-carbaldehyde—is common due to apparent functional group or scaffold overlap. However, such substitutions are fraught with risk because each analog differs fundamentally in oxidation state, ring saturation, regiochemistry, and electronic character [1]. These differences manifest as divergent reactivity patterns, altered physicochemical profiles (e.g., logP and hydrogen-bonding capacity), and in the case of hydroformylation-based production routes, significantly different catalytic selectivities [2]. The evidence presented below quantifies these distinctions, demonstrating that tetrahydrofuran-2-carbaldehyde is not an interchangeable commodity but rather a precise reagent whose selection dictates reaction efficiency, product purity, and downstream synthetic viability.

Quantitative Differentiation of Tetrahydrofuran-2-carbaldehyde from Closest Analogs: Evidence for Informed Scientific Selection


Enhanced Selectivity in Catalytic Hydroformylation Compared to the 3-Positional Isomer

In a direct head-to-head catalytic hydroformylation study using an HRh(CO)(PPh₃)₃ encapsulated hexagonal mesoporous silica catalyst, the conversion of 2,3-dihydrofuran (2,3-DHF) to tetrahydrofuran-2-carbaldehyde proceeded with 89% selectivity, whereas the conversion of 2,5-dihydrofuran (2,5-DHF) to tetrahydrofuran-3-carbaldehyde (the regioisomeric analog) achieved only 72% selectivity under comparable conditions [1]. The overall conversion of 2,3-DHF was 98%, yielding a high-purity product stream, while 2,5-DHF conversion reached 90% with a notably less selective outcome.

Catalysis Hydroformylation Heterocyclic Chemistry

Distinct Physicochemical Signature Relative to Unsaturated Furan-2-carbaldehyde (Furfural)

Tetrahydrofuran-2-carbaldehyde exhibits a markedly different physicochemical profile compared to its unsaturated analog, furfural (furan-2-carbaldehyde, CAS 98-01-1). The saturated tetrahydrofuran ring imparts a lower density (1.126 g/cm³ for THF-2-carbaldehyde [1] vs. 1.160 g/mL for furfural at 20°C [2]) and a modestly higher molecular weight (100.12 vs. 96.08 g/mol). Critically, the computed logP (octanol-water partition coefficient) values diverge: THF-2-carbaldehyde displays an XLogP3 of 0.1 [3] and a calculated LogP of 0.3643 [4], indicating greater hydrophilicity compared to furfural's reported logP of approximately 0.41–0.67 [5], while the topological polar surface area (TPSA) is 26.3 Ų [4].

Physicochemical Properties Drug Design Solubility

Superior Boiling Point and Vapor Pressure Characteristics for Distillation-Based Purification

Tetrahydrofuran-2-carbaldehyde boils at 161.8±0.0 °C at 760 mmHg with a vapor pressure of 2.2±0.3 mmHg at 25°C . This contrasts with its reduction product, tetrahydrofurfuryl alcohol (tetrahydrofuran-2-methanol), which exhibits a significantly higher boiling point of 178.0°C , and with its oxidation product, tetrahydrofuran-2-carboxylic acid, which boils at 244°C . The aldehyde's intermediate boiling point facilitates clean separation from both the lower-boiling furfural (162°C [1]) and higher-boiling alcohol and acid derivatives, enabling efficient fractional distillation workflows.

Purification Distillation Process Chemistry

Reactivity Profile: Aldehyde Electrophilicity vs. Alcohol Nucleophilicity in Tetrahydrofuran-2-methanol

Tetrahydrofuran-2-carbaldehyde possesses a reactive aldehyde carbonyl susceptible to nucleophilic attack, enabling a broad range of transformations including reductive amination, Grignard addition, and Wittig olefination [1]. In contrast, its closest reduced analog, tetrahydrofuran-2-methanol, functions as a nucleophilic alcohol building block, requiring activation (e.g., tosylation or halogenation) before participating in carbon-carbon bond formation. The aldehyde's electrophilic character allows direct, high-yielding condensation reactions without the additional activation steps required for the alcohol.

Organic Synthesis Functional Group Interconversion Building Blocks

High-Value Application Scenarios for Tetrahydrofuran-2-carbaldehyde Derived from Quantitative Differentiation Evidence


Catalytic Hydroformylation Routes to High-Purity Tetrahydrofuran-2-carbaldehyde

Given the 89% selectivity and 98% conversion demonstrated in heterogeneous catalytic hydroformylation of 2,3-dihydrofuran [1], tetrahydrofuran-2-carbaldehyde is the preferred synthetic target for process chemists employing hydroformylation technologies. The 17-percentage-point selectivity advantage over the 3-positional isomer translates to reduced downstream purification costs and higher overall process mass intensity. Procurement of tetrahydrofuran-2-carbaldehyde for subsequent derivatization (e.g., to pharmaceuticals or agrochemical intermediates) should prioritize suppliers offering material produced via optimized hydroformylation routes, as this ensures consistent purity and minimizes batch-to-batch variability.

Medicinal Chemistry: Optimizing Lipophilicity and Hydrogen-Bonding in Drug Candidates

With a calculated LogP of 0.36 and a TPSA of 26.3 Ų [2], tetrahydrofuran-2-carbaldehyde offers a balanced hydrophilic-hydrophobic profile ideal for modulating the ADME properties of lead compounds. Its increased polarity relative to furfural (LogP ~0.41) makes it a superior aldehyde building block for installing polar, metabolically stable tetrahydrofuran moieties in central nervous system (CNS) drugs and other orally bioavailable therapeutics. Researchers seeking to reduce logD while maintaining membrane permeability should select tetrahydrofuran-2-carbaldehyde over the more lipophilic furan analogs.

Chiral Pool Synthesis and Asymmetric Transformations

Although not quantified in the primary evidence above, the chiral nature of tetrahydrofuran-2-carbaldehyde (CAS 7681-84-7 refers to the racemic mixture) underpins its utility in asymmetric synthesis. The availability of single enantiomers (e.g., (R)- and (S)-tetrahydrofuran-2-carbaldehyde) enables stereocontrolled construction of complex natural products and pharmaceuticals [3]. This differentiates it from achiral analogs like tetrahydrofuran-3-carbaldehyde and positions it as a critical chiral building block for medicinal chemistry campaigns targeting stereochemically defined drug candidates.

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